CYM50358

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

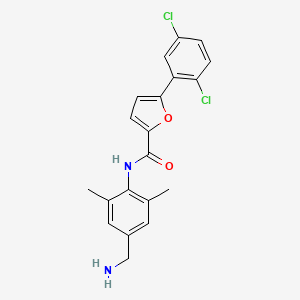

N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJOPXDAQCDRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314212-39-9 | |

| Record name | 1314212-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of CYM50358: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P₄), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including immune modulation and allergic responses. This document provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the S1P₄ receptor, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction to this compound

This compound is a small molecule antagonist that exhibits high affinity and selectivity for the human S1P₄ receptor.[1][2][3] By blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), this compound effectively inhibits the initiation of S1P₄-mediated intracellular signaling cascades. Its selectivity profile makes it a valuable tool for investigating the specific roles of the S1P₄ receptor in various biological systems and a potential therapeutic agent for diseases driven by S1P₄ activation, such as allergic asthma.[2][4][5][6]

Quantitative Pharmacological Data

The antagonist potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound at the S1P₄ receptor and other related S1P receptor subtypes.

| Receptor Subtype | IC₅₀ (nM) | Species | Assay Type | Reference |

| S1P₄ | 25 | Human | β-arrestin recruitment (Tango™ Assay) | [1][2][3] |

| S1P₁ | 6400 | Human | Not specified | [1][2][3] |

| S1P₂ | 3900 | Human | Not specified | [1][3] |

| S1P₃ | >25000 (95% inhibition) | Human | Not specified | [1][3] |

| S1P₅ | 5500 | Human | Not specified | [1][3] |

Mechanism of Action: S1P₄ Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at the S1P₄ receptor. The S1P₄ receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gα₁₂/₁₃ heterotrimeric G proteins.[7][8][9][10] Upon binding of the endogenous ligand S1P, these G proteins are activated, initiating downstream signaling cascades. This compound, by occupying the S1P binding site, prevents this activation.

Inhibition of Gαi-Mediated Signaling

Activation of Gαi by the S1P₄ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Gαi activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][9] this compound blocks these Gαi-mediated events.

Inhibition of Gα₁₂/₁₃-Mediated Signaling

The coupling of the S1P₄ receptor to Gα₁₂/₁₃ activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[9][10] This pathway is crucial for regulating cytoskeletal dynamics, cell shape, and migration. By antagonizing the S1P₄ receptor, this compound prevents the activation of the RhoA/ROCK pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the S1P₄ receptor signaling pathways and the point of inhibition by this compound.

Experimental Protocols

The pharmacological properties of this compound have been characterized using a variety of in vitro assays. Below are the methodologies for two key experiments.

Tango™ β-Arrestin Recruitment Assay for S1P₄ Antagonist Activity

This cell-based assay is designed to measure receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated GPCR.

-

Cell Line: U2OS cells stably expressing the human S1P₄ receptor fused to a GAL4-VP16 transcription factor via a TEV protease site (Tango™ S1P₄-BLA U2OS cells). These cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[7][11][12]

-

Principle: Agonist stimulation of the S1P₄ receptor recruits the β-arrestin/TEV protease fusion protein. The TEV protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and induce the expression of β-lactamase. Antagonists are identified by their ability to inhibit this agonist-induced β-lactamase expression.

-

Protocol Outline:

-

Tango™ S1P₄-BLA U2OS cells are plated in 384-well plates.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

An agonist (e.g., S1P) is added at a concentration that elicits a submaximal response (EC₈₀).

-

After incubation, the β-lactamase substrate is added, and the resulting fluorescence resonance energy transfer (FRET) signal is measured.

-

The IC₅₀ value for this compound is determined by quantifying the concentration-dependent inhibition of the agonist-induced signal.

-

Mast Cell Degranulation Assay

This assay assesses the functional consequence of S1P₄ antagonism on a cellular process relevant to allergic responses.[5][6][13]

-

Cell Line: RBL-2H3 rat basophilic leukemia cells, a commonly used model for mast cell degranulation.

-

Principle: The release of β-hexosaminidase, a granular enzyme, is used as a marker for mast cell degranulation. The inhibitory effect of this compound on antigen-induced degranulation is quantified.[13]

-

Protocol Outline:

-

RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

The sensitized cells are washed and then pre-incubated with various concentrations of this compound for 30 minutes.

-

Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

After incubation, the supernatant is collected, and the β-hexosaminidase activity is measured using a colorimetric substrate.

-

The percentage of inhibition of degranulation by this compound is calculated relative to the antigen-stimulated control.

-

Conclusion

This compound is a highly potent and selective antagonist of the S1P₄ receptor. Its mechanism of action involves the direct blockade of S1P binding, thereby inhibiting the downstream signaling pathways mediated by Gαi and Gα₁₂/₁₃. The ability of this compound to inhibit mast cell degranulation highlights its potential as a therapeutic agent for allergic diseases. The data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this compound.

References

- 1. usbio.net [usbio.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S1P4 Receptor Antagonist, this compound The S1P4 Receptor Antagonist, this compound controls the biological activity of S1P4 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | 1314212-39-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. koreascience.kr [koreascience.kr]

- 6. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the S1P4 Receptor Binding Affinity of CYM50358

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of CYM50358 for the Sphingosine-1-Phosphate Receptor 4 (S1P4). It includes quantitative binding data, detailed experimental protocols for the assays used to determine binding affinity, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound has been determined through in vitro pharmacological assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and selectivity.

| Compound | Target Receptor | Parameter | Value | Cell Line | Assay Type | Reference |

| This compound | S1P4 | IC50 | 25 nM | U2OS | Tango™ β-arrestin recruitment assay | [1][2] |

| This compound | S1P1 | IC50 | 6.4 µM | - | - | [2] |

Note: A lower IC50 value indicates a higher potency of the compound as an antagonist. The data clearly demonstrates that this compound is a potent and selective antagonist for the S1P4 receptor, with significantly weaker activity at the S1P1 receptor.

Experimental Protocols: Methodologies for Key Experiments

The primary method used to determine the antagonist activity of this compound at the S1P4 receptor is the Tango™ GPCR assay. This is a cell-based assay that measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR).

Tango™ β-Arrestin Recruitment Assay for S1P4 Antagonism

Principle: This assay technology utilizes a U2OS cell line engineered to express the human S1P4 receptor fused to a GAL4-VP16 transcription factor via a TEV protease cleavage site.[1][2] The cells also express a β-arrestin/TEV protease fusion protein and a β-lactamase (BLA) reporter gene under the control of a UAS response element.[3] When an agonist binds to the S1P4 receptor, it induces a conformational change that promotes the recruitment of the β-arrestin/TEV protease fusion protein. This brings the TEV protease in proximity to its cleavage site on the receptor, leading to the liberation of the GAL4-VP16 transcription factor. The transcription factor then translocates to the nucleus and activates the transcription of the β-lactamase reporter gene. The resulting β-lactamase activity is measured using a FRET-based substrate, where cleavage of the substrate results in a change in the fluorescence emission ratio. Antagonists are identified by their ability to inhibit the agonist-induced signal.

Detailed Methodology (Generalized):

-

Cell Culture and Plating:

-

Tango™ S1P4-bla U2OS cells are cultured in McCoy's 5A medium supplemented with 10% dialyzed fetal bovine serum, 0.1 mM NEAA, 25 mM HEPES, and 100 U/mL penicillin-streptomycin.

-

Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of 10,000 cells per well.

-

The plates are incubated for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

-

Compound Preparation and Addition:

-

This compound and a known S1P4 agonist (e.g., S1P) are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to the desired concentrations.

-

The culture medium is removed from the cell plates and replaced with the compound dilutions. For antagonist determination, cells are pre-incubated with this compound for a specified period before the addition of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Incubation:

-

The plates are incubated for 5 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for receptor activation, β-arrestin recruitment, and subsequent β-lactamase expression.

-

-

Substrate Loading and Detection:

-

A β-lactamase substrate solution (e.g., LiveBLAzer™-FRET B/G) is prepared according to the manufacturer's instructions.

-

The substrate solution is added to each well of the assay plate.

-

The plates are incubated for 2 hours at room temperature, protected from light.

-

The fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm for blue and green fluorescence, respectively) is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The ratio of the two emission intensities is calculated for each well.

-

The antagonist activity of this compound is determined by plotting the emission ratio against the log of the antagonist concentration.

-

The IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist-induced response, is calculated using a non-linear regression analysis.

-

Mandatory Visualizations

S1P4 Receptor Signaling Pathway

Caption: S1P4 receptor signaling cascade initiated by S1P and inhibited by this compound.

Experimental Workflow for S1P4 Antagonist Assay

Caption: Workflow for determining the IC50 of this compound using the Tango™ GPCR assay.

References

CYM50358: A Potent and Selective S1P4 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CYM50358 is a potent and selective small molecule antagonist of the Sphingosine-1-phosphate receptor 4 (S1P4). This document provides a comprehensive overview of its molecular structure, physicochemical properties, and biological activity. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its mechanism of action and its effects on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of targeting the S1P4 receptor.

Molecular Structure and Physicochemical Properties

This compound is an arylcarboxamide derivative with the chemical name N-(4-(aminomethyl)-2,6-dimethylphenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide.[1] Its molecular and physical characteristics are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 389.28 g/mol | [1][2] |

| CAS Number | 1314212-39-9 | [1][2] |

| Appearance | White to off-white or yellow solid/powder | [1] |

| Purity | ≥97% (HPLC) | [1][3] |

| SMILES String | CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN | [2] |

| InChI Key | QWJOPXDAQCDRRM-UHFFFAOYSA-N | [2] |

Table 2: Solubility and Storage of this compound

| Property | Details | Reference(s) |

| Solubility | DMSO: ~125 mg/mL (321.11 mM) (ultrasonication may be needed). Also soluble in water (as hydrochloride salt) to 100 mM and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL). | [3] |

| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep under an inert atmosphere and protect from light. | [1] |

| Storage (In Solution) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Biological Activity

This compound functions as a potent and selective antagonist of the S1P4 receptor, a G protein-coupled receptor (GPCR) primarily expressed in lymphoid and hematopoietic tissues.[4] By binding to the S1P4 receptor, this compound inhibits the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate (S1P).

S1P4 Receptor Signaling Pathway

The S1P4 receptor is known to couple to the Gαi and Gα12/13 families of G proteins. Activation of these pathways by S1P leads to the regulation of various cellular processes, including cell motility, shape, and immune responses. This compound, as an antagonist, blocks these S1P-mediated effects.

In Vitro and In Vivo Activity

This compound has demonstrated potent and selective antagonist activity at the S1P4 receptor in various assays. It exhibits significantly lower potency at other S1P receptor subtypes, highlighting its selectivity.

| Receptor Subtype | IC₅₀ | Reference(s) |

| S1P₄ | 25 nM | |

| S1P₁ | 6.4 µM | |

| S1P₂ | 3.9 µM | |

| S1P₃ | >25 µM (95% inhibition at 25 µM) | |

| S1P₅ | 5.5 µM |

In preclinical models, this compound has shown efficacy in modulating immune responses. Notably, in a murine model of allergic asthma, this compound treatment led to a significant reduction in airway inflammation, mast cell degranulation, and levels of pro-inflammatory cytokines.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

S1P4 Receptor Antagonist Activity Assay (Tango™ Assay Principle)

The antagonist activity of this compound at the S1P4 receptor was determined using a Tango™ GPCR assay, which measures β-arrestin recruitment to the activated receptor.

References

- 1. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Membrane Protein Interactions by Cell-based Tango Assays - PMC [pmc.ncbi.nlm.nih.gov]

CYM50358: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound. By competitively binding to S1P4, this compound effectively inhibits the receptor's signaling cascades, which are primarily mediated through Gαi and Gα12/13 protein coupling. This antagonism leads to the modulation of key cellular processes including cytoskeletal dynamics, cell migration, and inflammatory responses. This guide details the molecular mechanisms, summarizes key quantitative data, provides experimental protocols for studying these pathways, and visualizes the signaling networks to support further research and drug development efforts targeting the S1P4 receptor.

Introduction to this compound

This compound is a small molecule antagonist with high potency and selectivity for the S1P4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in hematopoietic and lymphoid tissues. S1P4 is implicated in various physiological and pathological processes, including immune cell trafficking, differentiation, and activation. The antagonistic action of this compound on S1P4 makes it a valuable tool for elucidating the receptor's function and a potential therapeutic agent for inflammatory and autoimmune diseases, such as allergic asthma.[1][2]

Core Downstream Signaling Pathways of S1P4 and their Modulation by this compound

S1P4 activation by its endogenous ligand, sphingosine-1-phosphate (S1P), initiates signaling through two primary G protein families: Gαi and Gα12/13. This compound, as a competitive antagonist, blocks these downstream effects.

Gα12/13-Mediated RhoA Signaling

A major signaling output of S1P4 is the activation of the small GTPase RhoA, mediated by Gα12/13. Upon S1P binding, S1P4 facilitates the exchange of GDP for GTP on Gα12/13, which in turn activates Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoGEFs then catalyze the conversion of inactive GDP-bound RhoA to its active GTP-bound state. Active RhoA-GTP initiates a cascade of downstream events, most notably through the activation of Rho-associated coiled-coil containing protein kinase (ROCK). This pathway plays a crucial role in regulating actin cytoskeleton dynamics, leading to stress fiber formation, focal adhesion assembly, and changes in cell shape and motility.

By antagonizing S1P4, this compound is predicted to inhibit the S1P-induced activation of the Gα12/13-RhoA pathway. This would result in a reduction of active RhoA-GTP, leading to decreased ROCK activity and subsequent alterations in the actin cytoskeleton.

Gαi-Mediated Signaling

S1P4 also couples to Gαi proteins. Activation of Gαi by S1P4 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ subunits released from the activated Gαi can modulate other effector proteins, including phospholipase C (PLC) and certain ion channels. PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

This compound's antagonism of S1P4 would therefore be expected to prevent the S1P-mediated inhibition of adenylyl cyclase and the activation of PLC, thereby maintaining basal levels of cAMP and preventing the generation of second messengers derived from PIP2 hydrolysis.

Indirect Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cell proliferation, differentiation, and survival, as well as in mediating inflammatory responses. While direct coupling of S1P4 to the JAK/STAT pathway has not been definitively established, S1P receptor signaling can indirectly influence STAT3 activation. This can occur through the modulation of cytokine production, such as Interleukin-6 (IL-6), which is a potent activator of the JAK/STAT3 pathway.[3][4] For instance, in the context of allergic asthma, this compound has been shown to reduce the levels of the Th2 cytokine IL-4.[1][2] By altering the cytokine milieu, this compound may indirectly suppress STAT3 phosphorylation and its downstream transcriptional activity.

Potential Crosstalk with MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that regulates cell growth, proliferation, and differentiation. Some studies suggest that S1P receptors can transactivate receptor tyrosine kinases or that G protein subunits can directly influence components of the MAPK/ERK pathway.[5] The βγ subunits of Gαi, for example, have been implicated in the activation of Ras and the subsequent phosphorylation cascade leading to ERK1/2 activation. Antagonism of S1P4 by this compound could potentially attenuate S1P-mediated activation of the ERK pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its effects on relevant biological systems.

Table 1: Potency and Selectivity of this compound

| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |

| IC50 | S1P4 | 25 nM | U2OS | Reporter Gene Assay | [6] |

| IC50 | S1P1 | 6.4 µM | - | - | [6] |

Table 2: In Vitro Effects of this compound on Mast Cell Degranulation

| Treatment | Concentration | Effect | Cell Line | Assay | Reference |

| This compound | 10 µM | Significant inhibition of β-hexosaminidase release | RBL-2H3 | Degranulation Assay | [1] |

Table 3: In Vivo Effects of this compound in an Ovalbumin-Induced Asthma Model

| Treatment Group | Parameter Measured | Effect of this compound | Reference |

| OVA-induced asthma | Total cells in BALF | 56.6% inhibition (pre-sensitization) | [1] |

| OVA-induced asthma | Total cells in BALF | 41.7% inhibition (pre-challenge) | [1] |

| OVA-induced asthma | Eosinophils in BALF | 69.3% inhibition (pre-sensitization) | [1] |

| OVA-induced asthma | Eosinophils in BALF | 48.5% inhibition (pre-challenge) | [1] |

| OVA-induced asthma | Serum IgE levels | Significant repression | [1] |

| OVA-induced asthma | IL-4 levels in BALF | Significant suppression | [1] |

| OVA-induced asthma | PAS-positive cells (mucin) | Significant suppression | [1] |

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is designed to detect the activation of STAT3 by measuring its phosphorylation at Tyr705.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time, followed by stimulation with an appropriate agonist (e.g., IL-6) if necessary. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and/or a housekeeping protein like β-actin or GAPDH.

RhoA Activation Assay (Rhotekin Pull-Down)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

Cell lysis buffer provided in the kit

-

Protein assay kit

-

Primary antibody: Mouse anti-RhoA

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Other reagents and equipment for Western blotting as described above

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or an S1P4 agonist as required. Lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down of Active RhoA: Incubate equal amounts of protein lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. The beads will specifically bind to GTP-bound RhoA.

-

Washing and Elution: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of pulled-down active RhoA. A sample of the total cell lysate should also be run as a control for the total amount of RhoA.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.[1]

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Tyrode's buffer

-

Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.

-

Cell Treatment: Wash the cells with Tyrode's buffer and then pre-incubate with various concentrations of this compound for 30 minutes.

-

Degranulation Induction: Induce degranulation by adding DNP-HSA to the wells. Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).

-

Sample Collection: After a 30-minute incubation, centrifuge the plate and collect the supernatants.

-

Enzyme Assay: Incubate the supernatants with the β-hexosaminidase substrate solution. Stop the reaction with the stop solution.

-

Measurement: Measure the absorbance at 405 nm using a plate reader. The percentage of degranulation is calculated relative to the total release control.

Visualizations

This compound Mechanism of Action

Caption: this compound competitively antagonizes the S1P4 receptor.

S1P4 Downstream Signaling Pathways

Caption: Overview of S1P4 downstream signaling pathways.

RhoA Activation Assay Workflow

Caption: Experimental workflow for the RhoA activation assay.

Conclusion

This compound serves as a critical pharmacological tool for probing the function of the S1P4 receptor. Its antagonistic properties disrupt key signaling cascades, primarily the Gα12/13-RhoA and Gαi pathways, and indirectly modulate other important cellular processes, including STAT3 and MAPK/ERK signaling. The detailed understanding of these downstream effects, supported by the quantitative data and experimental protocols provided in this guide, is essential for advancing research into the therapeutic potential of targeting S1P4 in various diseases. Further investigation is warranted to fully elucidate the quantitative impact of this compound on each node of these signaling networks and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Functions of the S1P4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that orchestrates a multitude of cellular processes, including proliferation, migration, and survival. Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][2] While some of these receptors are ubiquitously expressed, the Sphingosine-1-Phosphate Receptor 4 (S1P4), also known as EDG6, exhibits a more restricted expression pattern, primarily confined to hematopoietic and lymphoid tissues.[2][3][4][5] This tissue-specific expression points to a specialized role for S1P4 in the immune system and related pathologies, making it an intriguing target for therapeutic development. This guide provides a comprehensive overview of the core biological functions of the S1P4 receptor, detailing its signaling mechanisms, physiological roles, and the experimental methodologies used for its study.

Molecular Characteristics and Signaling Pathways

S1P4 is a class A GPCR that binds S1P with high affinity. Upon ligand binding, S1P4 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. Unlike other S1P receptors that can couple to a broader range of G proteins, S1P4 predominantly signals through the Gαi/o and Gα12/13 subfamilies.[5][6]

-

Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released upon Gαi/o activation can stimulate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[3] Furthermore, Gαi/o signaling can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2).[1][7]

-

Gα12/13 Pathway: Activation of Gα12/13 proteins engages the Rho family of small GTPases, particularly RhoA.[1][6] This leads to the activation of Rho-associated kinase (ROCK), which plays a crucial role in regulating actin dynamics, cytoskeletal rearrangements, cell shape, and motility.[1][6]

The interplay between these pathways dictates the diverse cellular responses mediated by S1P4, which are highly cell-type specific.

Quantitative Data on S1P4 Receptor Interactions

The pharmacological characterization of S1P4 has been advanced by the development of selective ligands and radioligand binding assays. The data reveals nuances in ligand affinity and receptor activation.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| S1P | Radioligand Binding | CHO cells | Kd | 25.4 ± 10.3 nM | [8] |

| S1P | Radioligand Binding | Ba/F3-S1P4 | IC50 | <5 nM | [9] |

| Dihydrosphingosine-1-Phosphate (DH-S1P) | Radioligand Binding | Ba/F3-S1P4 | Kd | 3.95 ± 0.75 nM | [9] |

| ML248 (Agonist) | Tango™ β-arrestin Assay | U2OS cells | EC50 | 37.7 - 79.1 nM | [7] |

| S1P | Tango™ β-arrestin Assay | U2OS cells | EC50 | 3 nM | [7] |

Biological Functions and Expression Profile

S1P4's expression is predominantly localized to the immune system, suggesting its primary role revolves around immunomodulation.[1][2]

Expression Profile

| Tissue/Cell Type | Expression Level | Method | Reference |

| Lymphoid Tissue (Spleen, Lymph Node, Thymus) | High | mRNA Analysis | [3][4][10] |

| Hematopoietic Tissue (Bone Marrow) | High | mRNA Analysis | [1][4] |

| Lung | Moderate | mRNA Analysis | [4][11] |

| T Lymphocytes (CD4+) | High | mRNA Analysis | [10][12] |

| Dendritic Cells (DCs) | High | - | [1] |

| Mast Cells | Present | - | [13] |

| Macrophages | Present | - | [1] |

| Neutrophils | Present | - | [12] |

Role in the Immune System

S1P4 is a key modulator of both innate and adaptive immunity.[1] Its functions are complex and often context-dependent, influencing immune cell activation, differentiation, and cytokine production.

-

T Cell Function: While S1P1 is the primary driver of lymphocyte egress from lymphoid organs, S1P4's role in T cell migration is less pronounced.[1][12] Instead, S1P4 signaling in T cells, particularly CD4+ T cells, has an immunosuppressive effect. It inhibits T cell proliferation and the secretion of effector cytokines like IL-2, IL-4, and IFN-γ, while promoting the release of the anti-inflammatory cytokine IL-10.[14] Some studies suggest S1P4 may associate with S1P1 on the cell surface, potentially modulating migratory responses.[10]

-

Dendritic Cell (DC) and Macrophage Function: S1P4 plays a significant role in shaping the function of antigen-presenting cells (APCs).[1] In DCs, S1P4 signaling can influence their maturation and cytokine profile, which in turn shapes T cell effector functions.[1] For example, S1P4 activation on DCs can lead to the production of IL-6, a key cytokine for polarizing T helper cells towards the Th17 lineage, which is implicated in certain inflammatory diseases.[1] In macrophages, S1P4 can promote the production of tumor-promoting cytokines like IL-6 and IL-10.[1]

-

Mast Cells: S1P4 is expressed on mast cells, and its absence in mouse models leads to elevated serum IgE levels and hyperresponsiveness in Th2-driven inflammation, suggesting a role in regulating allergic inflammatory responses.[13]

Role in Cancer

The S1P/S1P receptor axis is increasingly recognized for its role in cancer progression. S1P levels are often elevated in the tumor microenvironment.[12]

-

Tumor Immunity: S1P4's role in cancer is multifaceted. In some contexts, S1P4 antagonists might be beneficial by limiting pro-tumor immunity. This could be achieved by reducing the production of IL-17, IL-6, and IL-10, and decreasing neutrophil infiltration.[1] Conversely, studies in murine models of mammary and colorectal cancer have shown that ablating S1P4 can delay tumor development and enhance chemotherapy efficacy.[12] This effect was linked to an increase in the abundance and expansion of cytotoxic CD8+ T cells within the tumor.[12]

-

Direct Tumor Cell Effects: In certain cancer cell lines, such as breast cancer cells, S1P4 signaling has been shown to stimulate ERK1/2 phosphorylation, a pathway often associated with cell proliferation and survival.[1]

Experimental Protocols and Methodologies

Studying S1P4 function requires a range of specialized molecular and cellular assays.

Tango™ GPCR Assay (β-arrestin Recruitment)

This is a high-throughput screening method used to identify agonists or antagonists of S1P4.

-

Principle: The assay utilizes a U2OS cell line engineered to express the S1P4 receptor fused to a transcription factor (GAL4-VP16).[7][15] The cells also express a β-arrestin/TEV protease fusion protein. Upon agonist binding to S1P4, β-arrestin is recruited to the receptor. This brings the TEV protease into proximity, which then cleaves the transcription factor from the receptor.[7][15] The liberated transcription factor translocates to the nucleus and drives the expression of a β-lactamase reporter gene.[7][15]

-

Methodology:

-

Cell Plating: Engineered U2OS cells are plated in microtiter plates.

-

Compound Addition: Test compounds (potential agonists or antagonists) are added to the wells. For antagonist screening, cells are co-incubated with a known S1P4 agonist.

-

Incubation: Plates are incubated to allow for receptor activation and reporter gene expression.

-

Detection: A fluorescent substrate for β-lactamase is added. The resulting fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. An increase in the signal indicates receptor activation (agonism), while a decrease in the agonist-induced signal indicates antagonism.[7]

-

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given cell or membrane preparation.

-

Principle: The assay measures the direct binding of a radioactively labeled ligand to the receptor.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the S1P4 receptor (e.g., Ba/F3-S1P4 cells).[9]

-

Incubation: A constant concentration of radioligand (e.g., [3H]DH-S1P) is incubated with the membranes in the presence of varying concentrations of an unlabeled competitor ligand (for competition assays) or varying concentrations of the radioligand itself (for saturation assays).[9]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine Kd, Ki, or Bmax values.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Principle: S1P4 coupling to the Gαi/PLC pathway leads to a transient increase in intracellular calcium. This can be detected using calcium-sensitive fluorescent dyes.

-

Methodology:

-

Cell Loading: S1P4-expressing cells (e.g., CHO-K1) are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: A baseline fluorescence reading is taken.

-

Ligand Addition: The S1P4 agonist is added to the cells.

-

Signal Detection: The change in fluorescence intensity over time is monitored using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The peak fluorescence response is proportional to the extent of receptor activation.

-

Therapeutic Potential and Conclusion

The specific expression of S1P4 in the immune system makes it an attractive drug target. Unlike S1P1 modulators, which can cause broad immunosuppression by sequestering lymphocytes, targeting S1P4 may offer a more nuanced approach to treating immune-mediated diseases.[1][12]

-

Inflammatory Diseases: S1P4 antagonists could be beneficial in Th17-driven inflammatory conditions by reducing the production of cytokines like IL-6 and IL-17.[1]

-

Cancer Immunotherapy: Modulating S1P4 activity presents a novel strategy for enhancing anti-tumor immunity. S1P4 ablation has been shown to improve the efficacy of chemotherapy by increasing the number of tumor-infiltrating CD8+ T cells.[12]

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 3. S1PR4 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of sphingosine 1-phosphate (S1P) receptor type 1 and type 4 in migratory response of mouse T cells toward S1P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S1PR4 ablation reduces tumor growth and improves chemotherapy via CD8+ T cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A role for S1P4 receptor expression in the modulation of immune responses and mast cell function | NIH Research Festival [researchfestival.nih.gov]

- 14. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of CYM50358: A Potent and Selective S1P4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM50358, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). This document details the scientific journey from its identification through high-throughput screening to its chemical synthesis and subsequent evaluation in key biological assays. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Discovery and Pharmacological Profile

This compound was identified through a high-throughput screening of the Molecular Libraries-Small Molecule Repository (MLSMR) collection as a promising antagonist for the S1P4 receptor.[1] The initial hit, a 5-aryl furan-2-arylcarboxamide derivative, underwent rational chemical modifications to improve its potency and physicochemical properties, leading to the discovery of this compound (designated as compound 4v in the discovery publication).[1]

Quantitative Pharmacological Data

This compound exhibits high potency and selectivity for the S1P4 receptor. The following table summarizes the available quantitative data on its receptor binding and functional activity.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | S1P4 | 25 nM | Tango™ β-arrestin recruitment assay | [2] |

| IC50 | S1P1 | 6.4 µM | Tango™ β-arrestin recruitment assay | [2] |

| Selectivity | S1P1 vs S1P4 | ~256-fold | - | [2] |

Chemical Synthesis of this compound

The synthesis of this compound involves a key amide coupling reaction. The general synthetic route is outlined below, followed by a detailed experimental protocol based on the procedures described for analogous compounds in the primary literature.

Synthetic Scheme

References

The Role of Sphingosine-1-Phosphate Receptor 4 (S1P4) in Immune Cell Trafficking: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a vast array of physiological and pathophysiological processes, including cell survival, proliferation, and migration.[1][2] In the immune system, S1P is a key regulator of immune cell development, activation, and particularly, trafficking.[1][3] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][4] While the role of S1P1 in lymphocyte egress from secondary lymphoid organs is well-established, the functions of other S1P receptors are still being elucidated.[1][3]

S1P4, also known as EDG6, is of particular interest as its expression is predominantly restricted to hematopoietic and lymphoid tissues.[1][5][6] This specific expression pattern suggests a specialized role for the S1P/S1P4 axis in immunity. While initially overshadowed by S1P1, emerging evidence reveals that S1P4 has a complex and often context-dependent role in modulating the trafficking and function of various immune cell subsets. This guide provides an in-depth technical overview of the core functions of S1P4 in immune cell trafficking, its signaling pathways, and the experimental methodologies used for its study.

S1P4 Signaling Pathways

S1P4 activation by S1P initiates intracellular signaling cascades that regulate cell shape, motility, and function. Unlike other S1P receptors that may couple to a broader range of G proteins, S1P4 primarily signals through the Gαi and Gα12/13 families.[1][7][8][9]

-

Gαi Coupling: This pathway is sensitive to pertussis toxin (PTX).[1][7] Activation of Gαi can lead to the activation of Phospholipase C (PLC) and subsequent increases in cytosolic Ca2+, as well as the activation of the MAPK/ERK signaling cascade.[1][4][5]

-

Gα12/13 Coupling: S1P4 couples effectively to Gα12/13, leading to the potent activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[1][7][9] The Rho/ROCK pathway is a central regulator of actin dynamics, cytoskeletal rearrangement, and cell motility.[1][7][8]

The predominant activation of the RhoA/ROCK pathway appears to be a key feature of S1P4 signaling, affecting actin dynamics to regulate cell shape and the trafficking of other surface receptors.[1]

References

- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. S1PR4 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM50358: A Selective S1P4 Receptor Antagonist and its Impact on Cytokine Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is primarily expressed in hematopoietic cells, including mast cells and dendritic cells, and is implicated in the modulation of immune responses. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine release, with a focus on its potential therapeutic applications in inflammatory and allergic diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: S1P4 Antagonism

This compound exerts its biological effects by specifically blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to various G proteins to initiate downstream signaling cascades. By inhibiting this interaction, this compound effectively attenuates the cellular responses mediated by S1P4 activation.

Impact on Cytokine Release: A Focus on Allergic Inflammation

Current research highlights the significant role of this compound in modulating cytokine release within the context of allergic asthma. The primary focus of existing studies has been on its effects on T helper 2 (Th2) cytokines, which are key drivers of allergic inflammation.

Quantitative Data on Cytokine Release

The primary quantitative data available for the effect of this compound on cytokine release comes from a study by Jeon et al. (2021) using an ovalbumin (OVA)-induced murine model of allergic asthma. The key findings on Interleukin-4 (IL-4) levels in the bronchoalveolar lavage fluid (BALF) are summarized below.

| Treatment Group | IL-4 Concentration (pg/mL) in BALF (Mean ± SEM) | Statistical Significance vs. OVA Control |

| Control (PBS) | Undetectable | - |

| OVA-induced Asthma | 15.8 ± 2.4 | - |

| This compound (10 mg/kg, before sensitization) + OVA | 4.2 ± 1.1 | p < 0.05 |

| This compound (10 mg/kg, before challenge) + OVA | 5.5 ± 1.5 | p < 0.05 |

Data extracted from Jeon et al., Biomolecules & Therapeutics, 2021.[1]

These results demonstrate that this compound significantly suppresses the OVA-induced increase in IL-4, a critical Th2 cytokine, in the lungs of asthmatic mice.[1]

Effects on Other Cytokines: TNF-α and IL-6

Extensive literature searches did not yield direct evidence of this compound modulating the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). However, a study investigating the role of S1P4 in a neutrophilic asthma model found that while an S1P4 agonist (CYM50308) could inhibit IL-6 production, the antagonist this compound had an "insignificant impact" on M1 macrophage polarization, a primary source of TNF-α and IL-6. This suggests that under the conditions of that specific study, S1P4 antagonism by this compound did not significantly alter the release of these key pro-inflammatory cytokines.

Signaling Pathways

The inhibitory effect of this compound on IL-4 release is likely an indirect consequence of its action on antigen-presenting cells, such as dendritic cells, which in turn influences T helper cell differentiation.

S1P4 is expressed on dendritic cells and its activation is thought to influence the cytokine milieu that directs T helper cell differentiation. By antagonizing S1P4, this compound may alter the signaling within dendritic cells, leading to a reduced capacity to promote Th2 cell differentiation. This would result in lower expression of the master Th2 transcription factor, GATA3, and consequently, decreased production of IL-4.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.

1. Sensitization:

-

BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile phosphate-buffered saline (PBS).

-

A booster sensitization is typically given on day 7 or 14.

2. Drug Administration:

-

This compound (10 mg/kg) or vehicle control is administered i.p. either 30 minutes before each sensitization or 30 minutes before each challenge, depending on the experimental design.

3. Challenge:

-

Mice are challenged with an aerosol of 1% OVA in saline for 30 minutes on consecutive days (e.g., days 21, 22, and 23).

4. Sample Collection and Analysis:

-

24 hours after the final challenge, mice are euthanized.

-

Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS.

-

The BALF is centrifuged, and the supernatant is collected for cytokine analysis by ELISA.

-

The cell pellet can be used for differential cell counting.

RBL-2H3 Mast Cell Degranulation Assay

This in vitro assay is used to assess the direct effect of compounds on mast cell degranulation, a key event in the allergic response.

1. Cell Culture and Sensitization:

-

Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.

-

Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

2. Treatment and Stimulation:

-

Sensitized cells are washed and incubated with various concentrations of this compound or vehicle control for a specified period.

-

Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

3. Measurement of Degranulation:

-

The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is quantified using a colorimetric or fluorometric assay.

-

The percentage of degranulation is calculated relative to total β-hexosaminidase content in cell lysates.

Conclusion

This compound, as a selective S1P4 receptor antagonist, demonstrates a clear inhibitory effect on the release of the Th2 cytokine IL-4 in a preclinical model of allergic asthma. This effect is likely mediated through the modulation of dendritic cell function and the subsequent skewing of T helper cell differentiation away from a Th2 phenotype. While current evidence does not support a significant role for this compound in modulating TNF-α and IL-6 release, its targeted action on the Th2 axis positions it as a promising candidate for the development of novel therapeutics for allergic diseases. Further research is warranted to fully elucidate the downstream signaling pathways and to explore its efficacy in other inflammatory conditions.

References

CYM50358 for studying innate immunity

An In-depth Technical Guide to CYM50358 for the Study of Innate Immunity

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a wide array of cellular processes through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[1][2] These signaling pathways are fundamental in regulating the immune system, from lymphocyte trafficking to the activation of innate immune responses.[1][3] The S1P4 receptor, in particular, is predominantly expressed on hematopoietic and lymphoid cells, suggesting a specialized role in immunity.[1][4]

This compound is a potent and highly selective antagonist of the S1P4 receptor.[5][6] Its specificity makes it an invaluable chemical probe for elucidating the distinct functions of S1P4 signaling in innate immunity, differentiating its effects from the more broadly expressed S1PR1-3. This guide provides a comprehensive overview of this compound, its mechanism, quantitative effects, and detailed experimental protocols for its application in innate immunity research, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by competitively binding to the S1P4 receptor, thereby blocking the downstream signaling induced by the endogenous ligand, S1P. The S1P4 receptor is known to couple primarily to Gαi and Gα12/13 G proteins.[1] Activation of these pathways can lead to the inhibition of adenylyl cyclase (via Gαi) and the activation of Rho kinase (via Gα12/13), which influences cytoskeletal rearrangement and cell migration.[1] In the context of innate immunity, S1P4 is expressed on key cell types such as mast cells, dendritic cells, and neutrophils.[4] By antagonizing S1P4, this compound allows for the precise investigation of this receptor's contribution to processes like mast cell degranulation, cytokine release, and immune cell trafficking.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in modulating immune responses.

Table 1: In Vitro Receptor Selectivity and Potency

| Compound | Target Receptor | Activity | Potency (IC50) | Reference |

| This compound | S1P4 | Antagonist | 25 nM | [5] |

| This compound | S1P1 | Antagonist | 6.4 µM | [5] |

Table 2: In Vivo Effects of this compound in an Ovalbumin-Induced Asthma Model

All data from a study using a 10 mg/kg intraperitoneal dose in mice.[4]

| Parameter Measured | Treatment Timing | Result | % Inhibition vs. OVA Control | Reference |

| Total Cells in BALF | Before Sensitization | Significant Decrease | 56.6% | [4] |

| Total Cells in BALF | Before Challenge | Significant Decrease | 41.7% | [4] |

| Eosinophils in BALF | Before Sensitization | Significant Decrease | 69.3% | [4] |

| Eosinophils in BALF | Before Challenge | Significant Decrease | 48.5% | [4] |

| Lymphocytes in BALF | Both | Significant Decrease | Not Quantified | [4] |

| Serum IgE Levels | Both | Significant Decrease | Not Quantified | [4] |

| IL-4 in BALF | Both | Significant Decrease | Not Quantified | [4] |

| Mucin-Positive Cells | Both | Significant Decrease | Not Quantified | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are key experimental protocols derived from studies utilizing this compound.

Protocol 1: In Vitro Mast Cell Degranulation Assay

This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

-

Cell Culture: Culture RBL-2H3 mast cells in appropriate media.

-

Sensitization: Sensitize the cells by incubating them with monoclonal anti-dinitrophenyl (DNP) mouse IgE for 18 hours.

-

Treatment: Pre-treat the sensitized cells with varying concentrations of this compound for 30 minutes.

-

Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification: Measure the extent of degranulation by assessing the activity of β-hexosaminidase released into the cell culture medium. A colorimetric substrate for the enzyme is used for quantification.[4]

-

Controls: Include a basal control (no IgE or HSA) and a positive control (IgE and HSA, no this compound).

Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is used to evaluate the effect of this compound on allergic airway inflammation.

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

-

Sensitization: On days 0 and 14, sensitize the mice via intraperitoneal (i.p.) injection of OVA emulsified in alum.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) according to the experimental design:

-

Pre-sensitization group: Administer 30 minutes before each OVA sensitization injection.

-

Pre-challenge group: Administer 30 minutes before each OVA challenge.[4]

-

-

Airway Challenge: On days 28, 29, and 30, challenge the mice by exposing them to nebulized OVA for a set duration.[4]

-

Sample Collection (24-48h after final challenge):

-

Bronchoalveolar Lavage Fluid (BALF): Collect BALF by flushing the lungs with PBS. Use the fluid for total and differential immune cell counts (e.g., using May-Grünwald staining) and cytokine analysis (e.g., ELISA for IL-4).[4]

-

Blood: Collect blood for measurement of serum IgE levels via ELISA.[4]

-

Lungs: Harvest lung tissue for histological analysis. Fix, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) to identify and quantify mucin-producing goblet cells.[4]

-

Mandatory Visualizations

Signaling Pathway of S1P4 Antagonism

Caption: S1P4 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vivo Asthma Model

Caption: Workflow of the ovalbumin-induced allergic asthma model.

Logical Diagram of this compound's Effectdot

References

- 1. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S1P/S1PR3 signalling axis protects against obesity-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppressive Effect of this compound S1P4 Antagonist on Mast Cell Degranulation and Allergic Asthma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CYM50358, a Selective S1PR4 Antagonist, in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM50358 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). It is a valuable chemical tool for investigating the physiological and pathological roles of S1PR4 signaling in various cellular contexts. S1PR4, a member of the G protein-coupled receptor (GPCR) family, is primarily expressed in hematopoietic and lymphoid tissues and has been implicated in immune cell trafficking, differentiation, and activation. Upon binding its endogenous ligand, sphingosine-1-phosphate (S1P), S1PR4 predominantly couples to Gαi and Gα12/13 proteins. This activation initiates downstream signaling cascades that include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in intracellular calcium mobilization.

Note on Functionality: While the topic requests information on this compound as an agonist, extensive scientific literature characterizes this compound as a selective S1PR4 antagonist . These application notes and protocols are therefore based on its established function as an inhibitor of S1PR4 signaling.

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity for the S1PR4 receptor.

| Compound | Target Receptor | Assay Type | Parameter | Value | Reference Cell Line |

| This compound | S1PR4 | Antagonist Activity | IC50 | 25 nM | U2OS |

| This compound | S1PR1 | Antagonist Activity | IC50 | 6.4 µM | Not Specified |

S1PR4 Signaling Pathways

Activation of S1PR4 by an agonist initiates a cascade of intracellular events. This compound acts by blocking these pathways. The primary signaling routes are depicted below.

Experimental Protocols

Detailed methodologies for key in vitro cell-based assays to characterize the antagonist activity of this compound are provided below.

S1PR4-Mediated cAMP Inhibition Assay

This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production in cells expressing S1PR4.

Principle: S1PR4 couples to Gαi, which inhibits adenylyl cyclase (AC). In this assay, AC is first stimulated with forskolin to produce a measurable level of cAMP. An S1PR4 agonist is then added to inhibit this production. The antagonist activity of this compound is quantified by its ability to reverse the effect of the agonist, thereby restoring cAMP levels.

Methodology:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human S1PR4 in appropriate media.

-

Cell Plating: Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Procedure: a. Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). b. Add the this compound serial dilutions to the wells and pre-incubate for 30 minutes at 37°C. c. Prepare a stimulation solution containing forskolin (e.g., 10 µM) and an S1PR4 agonist, such as S1P, at a pre-determined EC80 concentration. d. Add the stimulation solution to the wells and incubate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF® cAMP dynamic 2 kit or AlphaScreen™ cAMP assay kit) according to the manufacturer's instructions.

-

Data Analysis: Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

S1PR4-Mediated Calcium Mobilization Assay

This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium concentration.

Principle: S1PR4 activation leads to PLC stimulation and a subsequent rise in intracellular Ca²⁺ released from the endoplasmic reticulum. This transient increase can be measured using a calcium-sensitive fluorescent dye. This compound will inhibit this response in a dose-dependent manner.

Methodology:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human S1PR4.

-

Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom microplate and incubate overnight.

-

Dye Loading: a. Remove culture medium and wash cells with a suitable assay buffer (e.g., HBSS). b. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

-

Assay Procedure: a. Wash the cells to remove excess dye. b. Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR® or FlexStation®). c. Add a serial dilution of this compound to the wells and incubate for 15-30 minutes. d. Initiate fluorescence reading and establish a baseline. e. Add an S1PR4 agonist (e.g., S1P at its EC80 concentration, ~10 nM) to all wells.[1][2] f. Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition for each concentration of this compound relative to the agonist-only control and determine the IC50 value.

Mast Cell Degranulation Assay

This assay assesses the functional consequence of S1PR4 antagonism in a relevant immune cell type, measuring the inhibition of antigen-induced degranulation.

Principle: In rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, cross-linking of IgE receptors by an antigen triggers degranulation and the release of inflammatory mediators, such as β-hexosaminidase. S1PR4 signaling can modulate this process. This assay measures the ability of this compound to inhibit this antigen-induced degranulation.

Methodology:

-

Cell Culture: Culture RBL-2H3 cells in RPMI-1640 medium supplemented with 15% FBS.

-

Sensitization: a. Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10⁵ cells per well. b. Sensitize the cells by incubating them overnight with anti-dinitrophenyl (DNP) IgE (e.g., 0.5 µg/mL).[3]

-

Assay Procedure: a. Wash the sensitized cells three times with a buffer (e.g., Siraganian buffer) to remove unbound IgE. b. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C. c. Stimulate degranulation by adding DNP-human serum albumin (DNP-HSA) antigen (e.g., 20 ng/mL) and incubate for 15-30 minutes at 37°C.[3]

-

Detection of β-hexosaminidase Release: a. Centrifuge the plate to pellet the cells. b. Transfer an aliquot of the supernatant to a new 96-well plate. c. To measure total β-hexosaminidase release, lyse the cells in a control well with 0.2% Triton X-100. d. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to all wells and incubate for 1 hour at 37°C. e. Stop the reaction by adding a stop buffer (e.g., glycine buffer). f. Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Determine the inhibitory effect of this compound on antigen-stimulated degranulation.

References

- 1. Probe Development Efforts to Identify Novel Antagonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Application Notes and Protocols for CYM50358 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vitro Efficacy of CYM50358

The following table summarizes the key quantitative data for this compound in various in vitro assays. This information is crucial for determining the optimal concentration for your specific cell culture experiments.

| Cell Line | Assay Type | Parameter | Value | Notes |

| U2OS (human) | S1PR4 Antagonism (FRET-based) | IC50 | 25 nM | Demonstrates high-potency antagonism of the S1PR4 receptor.[1] |

| RBL-2H3 (rat) | Mast Cell Degranulation (β-hexosaminidase release) | Effective Concentration | 10 µM | Significant inhibition of antigen-induced degranulation was observed at this concentration.[2] |

| - | S1PR1 Inhibition | IC50 | 6.4 µM | Shows selectivity for S1PR4 over S1PR1.[3] |

| Platelets (human) | HSP27 Phosphorylation | Effective Concentration | 10 µM | Markedly reverses the suppressive effect of S1P on collagen-induced phosphorylation of HSP27.[3] |

Signaling Pathway

This compound exerts its effects by blocking the binding of sphingosine-1-phosphate (S1P) to the S1PR4 receptor. S1PR4 couples to the Gαi and Gα12/13 G-protein subunits, leading to the activation of downstream signaling cascades. The Gαi pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent activation of ERK1/2. The Gα12/13 pathway primarily activates the RhoA/ROCK signaling axis, which plays a crucial role in cytoskeletal rearrangement.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted for use with the rat basophilic leukemia cell line RBL-2H3, a common model for studying mast cell degranulation.[4][5][6]

Materials:

-

RBL-2H3 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound (stock solution in DMSO)

-

Tyrode's Buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Stop Solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

-

96-well plates

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.

-

Sensitization: The next day, sensitize the cells by incubating them with 0.5 µg/mL anti-DNP IgE in complete medium for 18-24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-